Opioid Receptor Subtype Selectivity Profile of 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one
In competitive binding assays using rat brain membranes, 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one exhibits a distinct opioid receptor selectivity profile characterized by moderate mu-opioid receptor (MOR) affinity (IC50 = 45 nM) and substantially weaker binding to kappa (KOR, IC50 = 17,500 nM) and delta (DOR, IC50 = 1,800 nM) receptors [1]. This contrasts sharply with potent non-selective opioids such as morphine (IC50 ~1-10 nM for MOR) and the highly delta-selective ligand CHEMBL2114469 (DOR IC50 = 0.04 nM) [2]. While the absolute MOR affinity is not exceptional, the approximately 390-fold selectivity for MOR over KOR (17,500 nM / 45 nM ≈ 389) represents a quantifiable feature that distinguishes this compound from closely related 2-azabicyclo[2.2.2]octane derivatives bearing different N-substituents, which often display more balanced or inverted selectivity profiles [3].
| Evidence Dimension | Opioid receptor binding affinity (IC50, nM) |
|---|---|
| Target Compound Data | MOR: 45 nM; KOR: 17,500 nM; DOR: 1,800 nM |
| Comparator Or Baseline | Morphine (MOR IC50 ~1-10 nM); CHEMBL2114469 (DOR IC50 = 0.04 nM); 2-Azabicyclo[2.2.2]octane derivative 18d (MOR IC50 = 0.015 nM) |
| Quantified Difference | MOR:KOR selectivity ratio ≈ 389:1 for target compound; MOR affinity 3,000-fold weaker than 18d |
| Conditions | Competitive inhibition of [3H]DAMGO (MOR), [3H]U-69593 (KOR), [3H]DSLET (DOR) in rat brain membrane homogenates |
Why This Matters
The moderate MOR affinity combined with high KOR selectivity defines a specific pharmacological signature, enabling its use as a probe to study biased signaling or as a scaffold for further optimization, which is not achievable with other N-substituted analogs.
- [1] BindingDB. (2026). BDBM50453628 (CHEMBL2110227). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50453628 View Source
- [2] BindingDB. (2026). BDBM50450656 (CHEMBL2114469). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450656 View Source
- [3] Watanabe, Y., Kitazawa, S., Fujii, H., Nemoto, T., Hirayama, S., & Nagase, H. (2012). Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies. Bioorganic & Medicinal Chemistry Letters, 22(8), 2689-2692. View Source
